Bvt-3498
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BVT-3498 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
BVT-3498 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
BVT-3498 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of 11β-HSD1 and its effects on steroid metabolism.
Biology: Employed in biological studies to understand the role of 11β-HSD1 in various physiological processes.
Industry: Utilized in the development of new drugs targeting 11β-HSD1 for various medical conditions.
Mechanism of Action
BVT-3498 exerts its effects by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This inhibition prevents the conversion of inactive cortisone to active cortisol, thereby reducing the levels of cortisol in the body . The molecular targets and pathways involved include the glucocorticoid receptor pathway, which is modulated by the availability of cortisol .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to BVT-3498 include:
INCB13739: Another inhibitor of 11β-HSD1 with similar biological activity.
PF-915275: A selective inhibitor of 11β-HSD1 used in clinical trials.
AMG-221 (BVT-83370): Another compound targeting 11β-HSD1 with potential therapeutic applications.
Uniqueness
This compound is unique due to its potent and long-lasting inhibition of 11β-HSD1, making it a valuable tool for studying the enzyme’s role in various physiological and pathological processes . Its high specificity and efficacy distinguish it from other similar compounds .
Properties
IUPAC Name |
3-chloro-2-methyl-N-[4-[2-(3-oxomorpholin-4-yl)ethyl]-1,3-thiazol-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O4S2/c1-11-13(17)3-2-4-14(11)26(22,23)19-16-18-12(10-25-16)5-6-20-7-8-24-9-15(20)21/h2-4,10H,5-9H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFZJEPHYDDFCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=NC(=CS2)CCN3CCOCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
376641-49-5 |
Source
|
Record name | BVT-3498 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0376641495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BVT-3498 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65TN3556FP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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